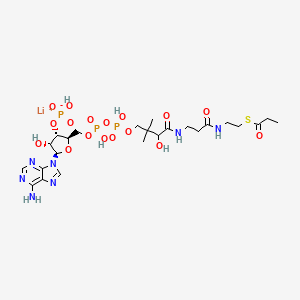
trans N-Benzyl Paroxetine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans N-Benzyl Paroxetine-d4 (TNP-d4) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and other psychiatric disorders. TNP-d4 is a novel isotopologue of paroxetine that has been developed for use in scientific research. This compound has been used in a variety of laboratory experiments to study the biochemical and physiological effects of paroxetine. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for trans N-Benzyl Paroxetine-d4 involves the modification of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), to include a deuterium label at the benzyl position. This is achieved through a series of chemical reactions that introduce the deuterium label while maintaining the stereochemistry of the molecule.
Starting Materials
Paroxetine, Benzyl chloride-d4, Sodium hydride, Dichloromethane, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Benzyl chloride-d4 is reacted with Paroxetine in the presence of sodium hydride in dry dichloromethane. This results in the substitution of the hydrogen atom on the benzyl group of Paroxetine with the deuterium-labeled benzyl chloride-d4, forming N-Benzyl Paroxetine-d4..
The N-Benzyl Paroxetine-d4 is then dissolved in ethanol and treated with hydrochloric acid to remove the benzyl protecting group, resulting in the formation of Paroxetine-d4..
The Paroxetine-d4 is then treated with sodium hydroxide in diethyl ether to convert the free base to the hydrochloride salt form, which is the final product, trans N-Benzyl Paroxetine-d4..
Wissenschaftliche Forschungsanwendungen
Trans N-Benzyl Paroxetine-d4 has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of paroxetine in vitro and in vivo. trans N-Benzyl Paroxetine-d4 has also been used to study the pharmacokinetics of paroxetine and its metabolites. Additionally, trans N-Benzyl Paroxetine-d4 has been used to study the metabolism of paroxetine and its metabolites in humans.
Wirkmechanismus
The mechanism of action of trans N-Benzyl Paroxetine-d4 is similar to that of paroxetine. trans N-Benzyl Paroxetine-d4 is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin, a neurotransmitter that plays an important role in regulating mood and behavior. By blocking the reuptake of serotonin, trans N-Benzyl Paroxetine-d4 increases the amount of serotonin available in the brain, which can help to reduce symptoms of depression, anxiety, and other psychiatric disorders.
Biochemische Und Physiologische Effekte
Trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that trans N-Benzyl Paroxetine-d4 can inhibit the reuptake of serotonin and increase serotonin levels in the brain. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to increase the levels of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and behavior. In vivo studies have demonstrated that trans N-Benzyl Paroxetine-d4 can reduce anxiety-like behavior in rodents and can improve mood in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The use of trans N-Benzyl Paroxetine-d4 in laboratory experiments offers a number of advantages. trans N-Benzyl Paroxetine-d4 is relatively easy to synthesize in high yields and with good purity. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of paroxetine. However, there are also some limitations to using trans N-Benzyl Paroxetine-d4 in laboratory experiments. trans N-Benzyl Paroxetine-d4 has a relatively short half-life, which can limit the duration of experiments. Additionally, trans N-Benzyl Paroxetine-d4 is not approved for human use, which can limit its use in clinical studies.
Zukünftige Richtungen
The use of trans N-Benzyl Paroxetine-d4 in scientific research offers a number of potential future directions. trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on various neurological disorders, such as depression and anxiety. Additionally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other physiological processes, such as sleep, appetite, and cognitive function.
Eigenschaften
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans N-Benzyl Paroxetine-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)


![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

